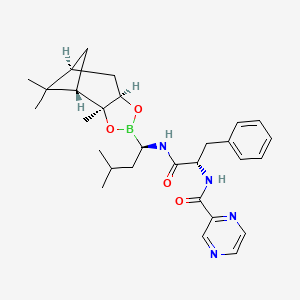

Bortezomib-pinanediol

Description

Properties

IUPAC Name |

N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20-,21-,23-,24+,25-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZCSTPSWJFWZHP-GQABWHEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H39BN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Bortezomib-Pinanediol: A Prodrug Approach to Proteasome Inhibition

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation, maintaining protein homeostasis, and regulating a myriad of cellular processes. Its central role in cell cycle progression and survival has made it a prime target in oncology. Bortezomib (BTZ) was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma (MM) and mantle cell lymphoma.[1] It is a dipeptide boronic acid derivative that reversibly inhibits the 26S proteasome.[2]

Despite its clinical success, the reactive boronic acid moiety of bortezomib presents challenges in synthesis and formulation. To address this, prodrug strategies have been developed. Bortezomib-pinanediol is a key intermediate and prodrug of bortezomib, where the boronic acid is reversibly protected as a pinanediol ester.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, from its conversion to the active drug to its downstream cellular effects.

The Prodrug: this compound

This compound is a synthetic compound in which the boronic acid functional group of bortezomib is masked by forming a boronic ester with pinanediol.[5] This strategy serves two primary purposes:

-

Protection: The pinanediol group protects the highly reactive boronic acid from unwanted side reactions during the multi-step chemical synthesis process.[5]

-

Prodrug Action: In a physiological environment, the pinanediol ester can be hydrolyzed, releasing the active bortezomib at the target site.[5] This conversion is influenced by local pH, with both acidic and basic conditions capable of catalyzing the hydrolysis.[5]

The conversion from the inactive prodrug to the active inhibitor is a crucial first step for its therapeutic action.

Mechanism of Action of Bortezomib

Once released from its pinanediol carrier, bortezomib exerts its potent anti-cancer effects by targeting the 26S proteasome.

Direct Inhibition of the 26S Proteasome

The 26S proteasome is a large protein complex responsible for degrading proteins tagged with ubiquitin. Its catalytic activity resides in the 20S core particle, which has three main types of proteolytic activities: chymotrypsin-like (CT-L), trypsin-like, and caspase-like.

Bortezomib is a potent and reversible inhibitor that primarily targets the chymotrypsin-like activity, which is attributed to the β5-subunit of the 20S core.[1][2] The boron atom in bortezomib's boronic acid group forms a stable, yet reversible, complex with the active site threonine hydroxyl group in the β5-subunit, effectively blocking its catalytic function.[2][5] This inhibition is the rate-limiting step in proteasomal degradation, and its blockage is sufficient to disrupt overall proteolysis.[2]

Downstream Signaling Pathways

The inhibition of proteasomal activity triggers a cascade of downstream events that collectively contribute to cell cycle arrest and apoptosis in cancer cells.

-

Inhibition of the NF-κB Pathway: The Nuclear Factor-κB (NF-κB) pathway is a key regulator of genes involved in cell survival and proliferation and is often constitutively active in cancer cells.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[5] Activation of the pathway normally leads to the ubiquitination and subsequent proteasomal degradation of IκBα, freeing NF-κB to translocate to the nucleus and activate pro-survival genes.[6] Bortezomib prevents the degradation of IκBα, thereby trapping NF-κB in the cytoplasm and shutting down this critical pro-survival signaling.[2][5]

-

Induction of Endoplasmic Reticulum (ER) Stress: Multiple myeloma cells are professional secretory cells that produce large quantities of immunoglobulins. This high protein load makes them particularly reliant on the proteasome for clearing misfolded or unfolded proteins from the ER, a process known as ER-associated degradation (ERAD).[7] Bortezomib-mediated inhibition of the proteasome leads to an accumulation of these proteins in the ER, triggering the Unfolded Protein Response (UPR) and severe ER stress, which ultimately initiates apoptosis.[1]

-

Stabilization of Pro-Apoptotic Factors: Many key proteins that regulate the cell cycle and apoptosis are rapidly turned over by the proteasome. By inhibiting their degradation, bortezomib causes the accumulation of several important tumor suppressors and pro-apoptotic proteins, including p53, p21, and p27, as well as BH3-only proteins like NOXA.[5] The stabilization of these proteins pushes the cell towards cell cycle arrest (often at the G2/M phase) and programmed cell death.[5]

Quantitative Data Summary

The efficacy of bortezomib has been quantified across numerous studies. The following tables summarize key in vitro data.

Table 1: IC50 Values of Bortezomib in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Citation |

|---|---|---|---|---|

| RPMI-8226 | Multiple Myeloma | 4.5 | 48 h | [8] |

| MM.1S | Multiple Myeloma | 7.5 | 48 h | [8] |

| MM.1R | Multiple Myeloma | 4.5 | 48 h | [8] |

| U266 | Multiple Myeloma | 6.1 | 48 h | [8] |

| U266 | Multiple Myeloma | 30 | 24 h | [9] |

| Daudi | Burkitt's Lymphoma | ~10 | 12 h | [10] |

| CA46 | Burkitt's Lymphoma | ~50 | 24 h | [10] |

| PC3 (Parental) | Prostate Cancer | 32.8 | 48 h | [11] |

| PC3 (Resistant) | Prostate Cancer | 346 | 48 h | [11] |

| SCC-15 | Head and Neck Cancer | 14.8 | 48 h | [12] |

| FaDu | Head and Neck Cancer | 42.1 | 48 h |[12] |

Table 2: Proteasome Activity Inhibition by Bortezomib

| Cell Line / System | Bortezomib Conc. | Exposure Time | % Inhibition of Chymotrypsin-like Activity | Citation |

|---|---|---|---|---|

| MM.1S | 3 nM | 30 min | 3% | [9] |

| MM.1S (with 1nM NPI-0052) | 3 nM | 30 min | 40% | [9] |

| Whole Blood (in vivo) | N/A (Dosing) | 1 hour | >75% | [2] |

| NCI-H929 | 10 nM | 4 hours | ~90% | [13] |

| NCI-H929 (Cell Lysate) | 10 nM | N/A | ~40% | [13] |

| SCC-15 | 25 nM | 7 hours | >50% | [12] |

| FaDu | 25 nM | 12 hours | ~50% |[12] |

Key Experimental Protocols

Proteasome Activity Assay

This assay measures the catalytic activity of the proteasome in cell lysates using a fluorogenic peptide substrate.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MM.1S) to the desired density. Treat cells with various concentrations of bortezomib or vehicle control for a specified time (e.g., 30 minutes to 24 hours).[9]

-

Cell Lysis: Harvest cells and lyse them in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT) to obtain cytosolic extracts.[13]

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.

-

Fluorogenic Reaction: In a microplate, incubate a standardized amount of cell lysate with a fluorogenic peptide substrate specific for the chymotrypsin-like activity, such as Suc-LLVY-AMC.[14]

-

Measurement: Cleavage of the substrate by active proteasomes releases the fluorescent AMC group. Measure the fluorescence intensity over time using a microplate fluorometer (Excitation: ~380 nm, Emission: ~460 nm).[13][14]

-

Data Analysis: Calculate the rate of fluorescence increase, which is proportional to proteasome activity. Normalize the activity to the vehicle-treated control to determine the percentage of inhibition for each bortezomib concentration.[9]

Cell Viability (IC50) Assay

This protocol determines the concentration of a drug that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Seed cells (e.g., RPMI-8226, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight if applicable.[8][11]

-

Compound Treatment: Prepare serial dilutions of bortezomib. Treat the cells with these concentrations for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).[10]

-

Viability Reagent Addition: Add a viability reagent such as MTT or PrestoBlue to each well.[10][15]

-

For MTT: Add MTT solution and incubate for 1-4 hours at 37°C. The viable cells' mitochondrial dehydrogenases convert MTT into purple formazan crystals.[16]

-

For PrestoBlue/Resazurin: Add the reagent and incubate for 1-4 hours. Viable cells reduce the blue resazurin to pink, fluorescent resorufin.

-

-

Measurement:

-

For MTT: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[16]

-

For PrestoBlue: Measure fluorescence (e.g., Ex: 560 nm, Em: 590 nm).

-

-

Data Analysis: Normalize the absorbance/fluorescence values to the vehicle control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[11]

Western Blot Analysis for NF-κB Pathway

This technique is used to detect changes in the levels and localization of specific proteins in the NF-κB pathway.

Methodology:

-

Cell Treatment and Fractionation: Treat cells with bortezomib for the desired time. To analyze NF-κB translocation, perform subcellular fractionation to separate the cytoplasmic and nuclear protein extracts using a commercial kit.[17] For total protein analysis, lyse whole cells.

-

Protein Quantification: Determine the protein concentration of each fraction (cytoplasmic and nuclear) or whole-cell lysate.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-IκBα, anti-p65).[17][18]

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which is captured on X-ray film or by a digital imager.[17]

-

Analysis: The intensity of the resulting bands corresponds to the amount of protein. Compare the levels of IκBα (in cytoplasm) and p65 (in nucleus vs. cytoplasm) between treated and untreated samples. Use loading controls (e.g., GAPDH for cytoplasm, PCNA or Lamin B1 for nucleus) to ensure equal protein loading.[19]

Conclusion

This compound represents a successful application of prodrug chemistry to protect the reactive boronic acid of bortezomib, facilitating its synthesis and formulation. Upon hydrolysis in a physiological setting, it releases the active bortezomib, which acts as a potent, reversible inhibitor of the 26S proteasome's chymotrypsin-like activity. This targeted inhibition disrupts protein homeostasis, leading to the suppression of pro-survival pathways like NF-κB, induction of terminal ER stress, and accumulation of pro-apoptotic proteins. The culmination of these effects results in cell cycle arrest and apoptosis, demonstrating particular efficacy in protein-secretory cancer cells like those in multiple myeloma. Understanding this multi-faceted mechanism of action is crucial for the continued development and optimization of proteasome inhibitors in cancer therapy.

References

- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 205393-22-2: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. rupress.org [rupress.org]

- 8. Effects of a novel proteasome inhibitor BU-32 on multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bortezomib inhibits Burkitt's lymphoma cell proliferation by downregulating sumoylated hnRNP K and c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proteasome inhibition by bortezomib parallels a reduction in head and neck cancer cells growth, and an increase in tumor-infiltrating immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic and Apoptotic Effects of Pinostilbene and Bortezomib Combination Treatment on Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

Role of the pinanediol protecting group in boronic acid stability

An In-depth Technical Guide to the Role of the Pinanediol Protecting Group in Boronic Acid Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives are of paramount importance in modern organic chemistry and drug development, serving as versatile intermediates in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling and as pharmacophores in approved therapeutics such as Bortezomib (Velcade®).[1][2] Despite their utility, the inherent instability of many boronic acids presents significant challenges. They are susceptible to protodeboronation, oxidation, and can form trimeric, cyclic anhydrides known as boroxines, which complicates purification, characterization, and quantitative analysis.[3][4]

To mitigate these issues, the boronic acid moiety is often protected as a boronic ester. Among the various diols used for this purpose, pinanediol, a chiral bicyclic diol derived from α-pinene, is notable for forming exceptionally stable esters.[1][3] This stability is crucial for isolating and purifying intermediates in multi-step syntheses and for controlling stereochemistry in asymmetric reactions.[5][6] This guide provides a detailed examination of the role of the pinanediol protecting group in enhancing boronic acid stability, supported by quantitative data, experimental protocols, and process diagrams.

The Pinanediol Protecting Group: Structure and Function

The pinanediol protecting group forms a five-membered dioxaborolane ring with the boronic acid. The rigid, bicyclic structure of pinanediol imparts significant steric hindrance around the boron center. This steric bulk is a primary contributor to the enhanced stability of the resulting boronic ester compared to esters formed from less hindered diols like pinacol.[3][7] The stability against hydrolysis generally increases with the steric hindrance around the boronic ester.[3]

Furthermore, as a chiral auxiliary, pinanediol is instrumental in asymmetric synthesis, allowing for the stereoselective synthesis of chiral α-amino boronic acids and other valuable building blocks.[5][8] The stereochemistry of the reaction can be controlled by selecting either (+)- or (–)-pinanediol.[5]

Mechanism of Enhanced Stability

The exceptional stability of pinanediol boronic esters stems from a combination of thermodynamic and kinetic factors.

-

Thermodynamic Stability : The formation of the pinanediol ester is a thermodynamically favorable process. A study on the interaction of pinanediol with various phenylboronic acids in aqueous acetonitrile revealed the formation of a very stable trigonal ester.[7][9] The rigid structure of pinanediol binds to the boron atom without significant ring strain, and the ring closure reaction is entropically favored.[6] This inherent stability makes the esters resistant to cleavage under many standard reaction conditions.[6]

-

Kinetic Stability : Kinetically, pinanediol esters exhibit remarkable resistance to hydrolysis and transesterification.[10][11] The steric bulk of the pinane framework shields the electrophilic boron atom from nucleophilic attack by water or other diols, thus slowing the rate of decomposition.[7] In a comparative transesterification study, pinanediol phenylboronic ester was found to be the most stable among a range of chiral and achiral boronic esters.[11] Another study noted only 6% ligand exchange when a highly stable boronic ester was exposed to pinanediol over an extended period, highlighting the slow kinetics of exchange.[10][12]

This high degree of stability is a double-edged sword: while it is highly beneficial for purification and handling, it renders the deprotection step challenging, often requiring specific and harsh conditions.[6]

Quantitative Stability Data

The stability of boronic esters can be quantified by determining their stability constants or by comparing their relative rates of exchange in transesterification experiments.

Table 1: Stability Constants for Pinanediol-Phenylboronic Acid Esters

The following data, adapted from a study by Martínez-Aguirre et al., shows the stability constants for the formation of the trigonal ester (Ktrig) and the tetrahedral hydroxocomplex (Ktet) in 40% aqueous acetonitrile.[7][9] The high Ktrig value indicates a strong propensity for ester formation.

| Boronic Acid | Ktrig (M-1) | Ktet (M-1) |

| 2-Fluorophenylboronic Acid | ~2.0 x 104 | ~5.0 x 103 |

Data sourced from studies conducted in 40% vol. aqueous acetonitrile. The results show the formation of a highly stable trigonal ester.[7][9]

Table 2: Comparative Kinetic Stability via Transesterification

Transesterification experiments are used to assess the relative thermodynamic stability of different boronic esters. The ester that predominates at equilibrium is considered more stable. Studies have consistently shown pinanediol esters to be among the most stable.

| Starting Ester | Competing Diol | Result | Stability Implication |

| Phenyl-Xpin Boronate | Pinanediol | 6% exchange after >100h | Xpin boronate is kinetically very stable, and pinanediol ester is thermodynamically highly stable.[10][12] |

| Various Achiral Esters | Pinanediol | Equilibrium favors pinanediol ester | Pinanediol boronic ester is thermodynamically more stable than many common achiral esters.[11] |

| Various Chiral Esters | Pinanediol | Equilibrium favors pinanediol ester | Pinanediol phenylboronic ester was found to be the most stable boronic ester in the study.[11] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of protecting group strategies in a laboratory setting.

Protocol 1: Synthesis of an α-Amino Pinanediol Boronic Ester

This protocol is a generalized procedure based on the Matteson homologation for asymmetric synthesis, a common application for pinanediol esters.[5]

Objective: To synthesize a chiral α-amino boronic ester intermediate.

Materials:

-

Substituted pinanediol boronic ester (1 eq)

-

Dichloromethyllithium (LiCHCl2) (1.1 eq)

-

Anhydrous Zinc Chloride (ZnCl2) (catalyst, if needed)[6]

-

Lithium hexamethyldisilazide (LiHMDS) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous HCl in ether

-

Standard work-up and purification reagents (diethyl ether, saturated aq. NaHCO3, brine, MgSO4)

Methodology:

-

Dissolve the starting pinanediol boronic ester in anhydrous THF and cool the solution to -100 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a pre-cooled solution of dichloromethyllithium in THF. Stir the reaction mixture at -100 °C for 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours. This completes the homologation to the α-chloro boronic ester.

-

Cool the resulting solution of the α-chloro boronic ester to -78 °C.

-

Slowly add a solution of LiHMDS in THF. Stir at -78 °C for 1 hour, then allow to warm to room temperature and stir overnight. This performs the SN2 displacement of the chloride to form the TMS-protected amine.

-

Quench the reaction with saturated aqueous NaHCO3. Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude TMS-protected α-amino boronic ester via column chromatography.

-

For deprotection of the TMS group, dissolve the purified product in an appropriate solvent and treat with anhydrous HCl to precipitate the α-amino boronic ester hydrochloride salt.[5]

Protocol 2: Assessment of Hydrolytic Stability by 1H NMR Spectroscopy

This protocol describes a method to compare the stability of a pinanediol boronic ester to another ester (e.g., a pinacol ester) in an aqueous environment.

Objective: To monitor the rate of hydrolysis of a boronic ester.

Materials:

-

Pinanediol boronic ester

-

Pinacol boronic ester (for comparison)

-

Acetone-d6 (or other suitable deuterated solvent)

-

D2O

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

Methodology:

-

Prepare two separate NMR tubes. In each tube, dissolve a known quantity of the boronic ester (pinanediol or pinacol) and the internal standard in Acetone-d6.

-

Acquire an initial 1H NMR spectrum (t=0) for each sample to confirm the initial concentrations relative to the standard.

-

To each NMR tube, add a defined amount of D2O (e.g., 50 equivalents).[10]

-

Acquire 1H NMR spectra at regular intervals (e.g., 1h, 6h, 24h, 48h, etc.).

-

Analyze the spectra by integrating the signals corresponding to the boronic ester and the free diol (pinanediol or pinacol).

-

Calculate the percentage of hydrolysis at each time point by comparing the integrals of the ester signals to the internal standard.

-

Plot the percentage of remaining ester versus time to compare the hydrolytic stability of the two esters. Pinanediol esters are expected to show significantly slower hydrolysis.[10]

Protocol 3: Deprotection of a Pinanediol Boronic Ester via Transesterification

Due to their high stability, pinanediol esters require specific deprotection methods. Simple hydrolysis is often ineffective.[6] Transesterification with an excess of another boronic acid in a biphasic system is a viable strategy.[6][13]

Objective: To remove the pinanediol protecting group to yield the free boronic acid.

Materials:

-

Peptidyl pinanediol boronic ester (1 eq)

-

Phenylboronic acid (10 eq)

-

Diethyl ether

-

Water or aqueous buffer (e.g., 0.1 M HCl)

-

Pentane

Methodology:

-

Dissolve the pinanediol boronic ester in a mixture of diethyl ether and water (or aqueous acid, if the target boronic acid is water-soluble).[6]

-

Add a large excess of phenylboronic acid to the biphasic mixture.

-

Stir the mixture vigorously at room temperature for several hours (e.g., 16-24 hours) to allow the transesterification to reach equilibrium. The pinanediol group will be transferred to the phenylboronic acid, forming a phenylboronic acid pinanediol ester which is soluble in the ether phase.

-

Separate the aqueous and organic layers.

-

If the target boronic acid is water-soluble, it will be in the aqueous phase. Wash the aqueous layer with fresh diethyl ether or pentane to remove the pinanediol-containing byproducts. The aqueous solution of the free boronic acid can then be used directly or lyophilized.[6]

-

If the target boronic acid is not water-soluble, alternative deprotection methods, such as conversion to a trifluoroborate salt followed by hydrolysis, may be necessary.[14][15]

Visualizations of Key Processes

Logical Workflow: Boronic Acid Protection and Deprotection Cycle

Caption: Logical flow of boronic acid protection, utilization, and deprotection.

Experimental Workflow: Matteson Homologation for Asymmetric Synthesis

Caption: Workflow for Matteson homologation using a pinanediol boronic ester.

Conceptual Diagram: Comparative Stability of Boronic Esters

Caption: Comparison of factors affecting pinanediol vs. pinacol boronic ester stability.

Conclusion

The pinanediol protecting group plays a critical role in modern synthetic chemistry by conferring exceptional stability to the otherwise labile boronic acid moiety. This stabilization is primarily achieved through the significant steric hindrance provided by its rigid bicyclic framework, which protects the boron center from nucleophilic attack and hydrolysis. Quantitative studies confirm that pinanediol esters are among the most thermodynamically and kinetically stable boronic esters available.[10][11] This property makes them invaluable as intermediates that can withstand a wide range of reaction conditions and are amenable to standard purification techniques like column chromatography.[3] While their high stability presents a challenge for deprotection, specialized methods such as transesterification have been developed to overcome this hurdle. For researchers and drug development professionals, the use of pinanediol boronic esters is a key strategy for enabling complex, multi-step syntheses and for controlling stereochemistry in the creation of novel chiral molecules.

References

- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. WO1994021668A1 - Removal of boronic acid protecting groups by transesterification - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Bortezomib-pinanediol (CAS: 205393-22-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth characterization of Bortezomib-pinanediol, a critical intermediate and prodrug of the proteasome inhibitor Bortezomib. It covers its chemical and physical properties, mechanism of action, affected signaling pathways, and detailed experimental protocols for its synthesis and analysis.

Core Compound Characterization

This compound (CAS Number: 205393-22-2) is a synthetic derivative of bortezomib, a potent therapeutic agent used in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] It is a boronic acid ester, where the boronic acid moiety of bortezomib is protected by a pinanediol group. This modification serves to enhance the stability and alter the pharmacokinetic properties of the parent drug, classifying this compound as a prodrug.[1][3][] The pinanediol group provides significant steric hindrance, protecting the boronic ester from premature hydrolysis.[3]

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 205393-22-2 | [1] |

| Molecular Formula | C₂₉H₃₉BN₄O₄ | [1][] |

| Molecular Weight | 518.46 g/mol | [] |

| Appearance | Pale Yellow to Yellow or White to Off-white Solid | [][5] |

| Melting Point | 75-83°C | [][5] |

| Density | 1.19 g/cm³ | [][5] |

| Purity | ≥97% | [][6] |

| Solubility | Soluble in Chloroform, Ethanol, Ethyl Acetate. Slightly soluble in DMSO and Methanol. | [][7] |

| IUPAC Name | N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | [][8] |

Mechanism of Action and Biological Activity

This compound functions as a prodrug that, upon hydrolysis, releases the active compound, Bortezomib.[3][][9] Bortezomib is a highly selective and reversible inhibitor of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][10][11]

The mechanism involves the boronic acid group of Bortezomib, which forms a stable, yet reversible, covalent bond with the active site threonine residues within the β5 subunit of the 20S proteasome core.[3][10] This action primarily inhibits the chymotrypsin-like activity of the proteasome.[10]

Inhibition of the proteasome disrupts intracellular protein homeostasis, leading to a cascade of events that culminate in cancer cell apoptosis.[12] Key consequences include:

-

Accumulation of Pro-apoptotic Factors: The degradation of pro-apoptotic proteins, such as the BH3-only protein NOXA, is prevented, tipping the cellular balance towards programmed cell death.[3]

-

Cell Cycle Arrest: Key cell cycle regulators, including cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the tumor suppressor p53, accumulate.[3][12] This leads to cell cycle arrest, often at the G2/M phase.[10]

-

Induction of ER Stress: Cancer cells, particularly myeloma cells, produce large quantities of proteins. Proteasome inhibition causes an accumulation of misfolded proteins in the endoplasmic reticulum (ER), triggering terminal ER stress and apoptosis.[11]

-

Inhibition of NF-κB Signaling: The NF-κB pathway is crucial for cell survival and proliferation. Its activation depends on the degradation of its inhibitor, IκBα. Bortezomib stabilizes IκBα, sequestering NF-κB in the cytoplasm and blocking its pro-survival signals.[3][10]

Core Signaling Pathways

Bortezomib's inhibition of the proteasome profoundly impacts key signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The canonical NF-κB pathway is a primary target. In many cancer cells, this pathway is constitutively active, promoting survival. Bortezomib treatment prevents the degradation of IκBα, the natural inhibitor of NF-κB, thereby blocking its translocation to the nucleus and subsequent transcriptional activity.[3][10] However, some studies report that bortezomib can, paradoxically, induce canonical NF-κB activation in certain multiple myeloma cells, suggesting its effects can be context-dependent.[12][13]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is also affected by proteasome inhibition. Normally, β-catenin is targeted for proteasomal degradation. Some studies have shown that bortezomib treatment leads to the stabilization and accumulation of β-catenin protein in multiple myeloma cell lines, independent of transcriptional upregulation.[14] Conversely, other research indicates that bortezomib can reduce the expression levels of β-catenin and c-Myc, suggesting it may inhibit cell proliferation by activating (or modulating) the Wnt/β-catenin pathway.[15] This discrepancy highlights the complex and potentially cell-type-specific effects of bortezomib.

Synthesis and Analytical Protocols

Synthesis Protocol Overview

This compound is synthesized as a key intermediate in the production of Bortezomib. A convergent synthesis approach is often employed to maximize yield and purity.[16][17]

Experimental Protocol: Convergent Synthesis

-

Fragment A Synthesis: N-pyrazinecarbonyl-L-phenylalanine is prepared. L-phenylalanine is reacted with pyrazinecarboxylic acid using a suitable coupling agent.[17]

-

Fragment B Synthesis: (1S,2S,3R,5S)-pinanedioxy-(R)-1-ammonium-3-methylbutane-1-boronate trifluoroacetate is prepared from isobutylboronic acid and (1S,2S,3R,5S)-(+)-2,3-pinanediol.[18]

-

Fragment Condensation: Fragment A and Fragment B are coupled. To suppress racemization, a coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is used. This reaction yields the protected dipeptide, this compound.[16][17]

-

Purification: The crude product is purified, often via crystallization. A mixture of acetonitrile (MeCN) and isopropanol (i-PrOH) can be used to crystallize the final product, yielding high-purity this compound.[19]

Analytical Characterization Methods

The identity, purity, and quality of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

| Method | Purpose | Key Parameters | Reference(s) |

| RP-HPLC | Purity assessment and quantification | Column: C18; Mobile Phase: Methanol/Water; Detection: UV at 270 nm | [20] |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation | - | [17] |

| NMR Spectroscopy | Structural confirmation (¹H, ¹³C) | - | [16] |

| Melting Point | Identity and purity check | Measured in open capillary tubes | [17] |

Experimental Protocol: RP-HPLC Analysis [20]

-

Instrument: High-Performance Liquid Chromatography system with a UV or Photo Diode Array (PDA) detector.

-

Column: Phenomenex Gemini C18 (250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of methanol and water (80:20, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35°C.

-

Detection Wavelength: 270 nm.

-

Sample Preparation: A stock solution is prepared in methanol and diluted to a working concentration (e.g., 5 µg/mL) with the mobile phase. The solution should be filtered through a 0.45 µm filter before injection.

-

Analysis: The sample is injected, and the peak corresponding to this compound is integrated to determine purity and/or concentration against a standard curve.

References

- 1. CAS 205393-22-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. This compound 97.00% | CAS: 205393-22-2 | AChemBlock [achemblock.com]

- 7. This compound | Proteasome | TargetMol [targetmol.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 12. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ashpublications.org [ashpublications.org]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. luxembourg-bio.com [luxembourg-bio.com]

- 17. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]

- 19. US8497374B2 - Process for preparing and purifying bortezomib - Google Patents [patents.google.com]

- 20. neuroquantology.com [neuroquantology.com]

Molecular formula and exact mass of Bortezomib-pinanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and mass spectrometry data for Bortezomib-pinanediol, a critical intermediate and prodrug in the synthesis and formulation of the proteasome inhibitor Bortezomib.

Core Molecular Data

This compound serves as a stabilized form of Bortezomib, facilitating its handling and formulation. The pinanediol group protects the boronic acid moiety, enhancing the compound's stability.[1][2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₉BN₄O₄ | [2][3][4][5][][7] |

| Molecular Weight | 518.46 g/mol | [2][4][5][] |

| Exact Mass | 518.3064359 g/mol | [5] |

| Appearance | Pale Yellow to Yellow Solid | [] |

| Melting Point | 75-83°C | [2][5][] |

| Purity | 97+% | [] |

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not extensively published in publicly available literature, the following outlines common methodologies employed for compounds of this nature, based on related research.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A convergent synthesis approach is often employed, which involves the coupling of key intermediates.[8] One common method involves the coupling of (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt with N-Boc-L-phenylalanine using a coupling reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[8][9] Following the coupling reaction, the Boc (tert-Butoxycarbonyl) protecting group is removed, and the resulting amine is then coupled with pyrazinecarboxylic acid to yield this compound.[8] The pinanediol group can be removed via a transesterification reaction with isobutylboronic acid under acidic conditions to yield the active drug, Bortezomib.[8][10]

Characterization by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity and concentration of Bortezomib and its intermediates.

-

Column: A common choice is a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[11][12]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (water with an acid modifier like formic acid) and an organic solvent (acetonitrile or methanol).[11][12] The composition can be isocratic (constant) or a gradient.

-

Detection: UV detection at a wavelength of 270 nm is commonly used.[10][11][12]

-

Sample Preparation: For analysis from a drug product, the vial contents are reconstituted, and for analysis from biological matrices like plasma, a liquid-liquid extraction is performed to isolate the analyte.[11][12]

Visualized Relationships and Workflows

The following diagrams illustrate the relationships between this compound and its active form, as well as a generalized experimental workflow for its analysis.

Caption: Relationship between this compound and its active form.

Caption: Generalized workflow for the HPLC analysis of this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | C29H39BN4O4 | CID 16221476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]

- 10. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpar.com [ijpar.com]

- 12. neuroquantology.com [neuroquantology.com]

Bortezomib-Pinanediol: A Critical Intermediate in the Convergent Synthesis of Bortezomib

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Bortezomib (marketed as Velcade®) is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action involves the reversible inhibition of the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[2] This disruption of protein homeostasis leads to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells which are highly dependent on proteasome function.[3][4]

The synthesis of Bortezomib, a dipeptide boronic acid, presents significant challenges, particularly in controlling the stereochemistry of the boronic acid-containing amino acid analogue. A highly effective and widely adopted strategy is a convergent synthesis approach. This method hinges on the use of a key chiral intermediate: Bortezomib-pinanediol , the pinanediol ester of Bortezomib. This intermediate serves to protect the reactive boronic acid group and allows for efficient purification, ultimately leading to a high-purity final product. This guide provides a detailed overview of the synthesis of Bortezomib through the this compound intermediate, including experimental protocols, quantitative data, and a summary of the drug's mechanism of action.

Bortezomib's Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway

Bortezomib's therapeutic effect is derived from its potent and specific inhibition of the 26S proteasome. This large protein complex is central to the Ubiquitin-Proteasome System (UPS), which regulates the degradation of a vast number of intracellular proteins controlling cell cycle, survival, and apoptosis.[5]

In many cancers, the UPS is dysregulated, promoting uncontrolled cell division.[6] Bortezomib's primary target within the proteasome is the chymotrypsin-like activity of the β5 subunit in the 20S catalytic core.[1][6] By binding to this site, Bortezomib prevents the degradation of key pro-apoptotic proteins.

One of the most critical pathways affected is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7] Normally, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. When IκB is degraded by the proteasome, NF-κB is free to move to the nucleus and activate genes that promote cell survival. By inhibiting the proteasome, Bortezomib prevents the degradation of IκB, thereby blocking NF-κB activation and promoting apoptosis in cancer cells.[4][7]

Figure 1. Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB signaling.

Synthesis of Bortezomib via this compound

A convergent synthesis strategy is favored for producing Bortezomib, as it generally leads to higher overall yields and simplifies purification. This approach involves synthesizing three key fragments—L-boronoleucine, L-phenylalanine, and pyrazinecarboxylic acid—and then coupling them together. The use of (1S,2S,3R,5S)-pinanediol as a chiral auxiliary and protecting group for the boronoleucine fragment is central to this process.

The overall workflow involves creating the pinanediol ester of the L-boronoleucine fragment, followed by sequential peptide couplings to build the full dipeptide chain, forming this compound. The final step is a deprotection reaction to remove the pinanediol group, yielding Bortezomib.

Figure 2. Convergent synthesis workflow for Bortezomib highlighting the key intermediate.

Experimental Protocols

The following protocols are generalized representations based on published synthetic routes.[8][9][10] Researchers should consult specific literature for precise stoichiometry and reaction conditions.

Protocol 1: Synthesis of this compound

This step involves the coupling of the N-pyrazinoyl-L-phenylalanine fragment with the (1R)-(1S,2S,3R,5S)-pinanediol leucine boronate trifluoroacetate salt.

-

Reaction Setup: Suspend N-pyrazinoyl-L-phenylalanine (1.0 eq), (1R)-(1S,2S,3R,5S)-Pinanediol leucine boronate trifluoroacetate salt (1.0 eq), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 eq) in dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Cooling: Cool the suspension to between -5°C and 0°C using an ice-salt bath.

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0-3.5 eq) dropwise to the cooled suspension, maintaining the internal temperature below 5°C.

-

Reaction: Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture sequentially with water, 1% phosphoric acid or 10% citric acid, 2% potassium carbonate or 10% sodium bicarbonate, and finally a brine solution.[9][10]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound, often as a solid or foamy solid. This intermediate can be carried to the next step with or without further purification.[9]

Protocol 2: Deprotection to Yield Bortezomib

This final step removes the pinanediol protecting group via a transesterification reaction.

-

Reaction Setup: Dissolve this compound (1.0 eq) and isobutylboronic acid (1.5-2.0 eq) in a biphasic solvent system of methanol and hexane (e.g., 1:1 v/v).[8][10]

-

Acidification: Add 1N hydrochloric acid to the mixture and stir vigorously at room temperature.

-

Reaction: Continue stirring for 16-24 hours. The pinanediol chiral auxiliary is transferred to the isobutylboronic acid and partitions into the hexane layer.

-

Layer Separation: Separate the aqueous methanol layer from the hexane layer. Wash the aqueous layer with additional hexane to remove all traces of the pinanediol-isobutylboronate.

-

Neutralization and Extraction: Carefully neutralize the aqueous methanol layer with sodium bicarbonate to a pH of approximately 5.[10] Concentrate the mixture under vacuum to remove most of the methanol, then extract the aqueous residue multiple times with ethyl acetate.

-

Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Bortezomib can be purified by recrystallization from ethyl acetate to yield the final product, typically as a trimeric boroxine anhydride.[8]

Quantitative Data Summary

The efficiency of the synthesis is critical for industrial production. The use of the this compound intermediate allows for high yields and purities to be achieved.

| Step / Product | Reported Yield | Purity | Reference |

| (1S,2S,3R,5S)-pinanediol-N-BOC-dipeptide boronate | 98.5% | - | [9] |

| (1S,2S,3R,5S)-pinanediol-dipeptide boronate HCl | 79.8% | 95.6% (HPLC) | [9] |

| Bortezomib (from this compound) | 60% | 99.83% (HPLC) | [8] |

| Bortezomib (Overall Process) | 82% | 99.5% | [11] |

Conclusion

This compound is a cornerstone intermediate in the modern, convergent synthesis of Bortezomib. Its use facilitates stereochemical control, protects the reactive boronic acid moiety during peptide coupling, and simplifies the purification process. The methodologies described enable the production of Bortezomib with high yield and exceptional purity, meeting the stringent requirements for an active pharmaceutical ingredient. For researchers and professionals in drug development, understanding the synthesis and handling of this key intermediate is essential for the efficient and scalable production of this life-saving anticancer agent.

References

- 1. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bortezomib synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Signaling mechanisms of bortezomib in TRAF3-deficient mouse B lymphoma and human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib -Journal of the Korean Chemical Society [koreascience.kr]

- 10. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103897028A - Synthesis method of bortezomib - Google Patents [patents.google.com]

Rationale for using boronic acid protecting groups in drug design

An In-depth Technical Guide to the Rationale for Using Boronic Acid Protecting Groups in Drug Design

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives have emerged as a versatile and powerful class of molecules in medicinal chemistry. Their unique electronic structure, characterized by an empty p-orbital on the boron atom, allows for the formation of reversible covalent bonds with biological nucleophiles, a property exploited in the design of potent enzyme inhibitors. However, the inherent reactivity and potential instability of the boronic acid moiety present significant challenges in drug development, including poor stability, limited bioavailability, and potential for off-target toxicity. This technical guide provides a comprehensive overview of the rationale and strategies for employing boronic acid protecting groups in drug design. We will explore how these groups are used to overcome key pharmaceutical hurdles, transforming reactive molecules into viable drug candidates. This guide details the mechanisms of action, summarizes critical quantitative data, provides exemplary experimental protocols, and visualizes key concepts and pathways to offer a thorough resource for professionals in drug discovery and development.

The Core Rationale: Why Protect a Boronic Acid?

The primary motivation for protecting a boronic acid functional group in a drug candidate is to transiently mask its reactivity, thereby improving its drug-like properties. This strategy, often part of a prodrug approach, addresses several fundamental challenges.

-

Improving Stability and Shelf-Life: Free boronic acids can be unstable, often undergoing dehydration to form cyclic trimers known as boroxines. This process can complicate purification, characterization, and formulation. Protecting the boronic acid, typically by converting it into a more stable boronate ester, prevents this self-condensation and enhances the compound's shelf life and handling characteristics.[1]

-

Enhancing Bioavailability and Pharmacokinetics: Many peptide-based boronic acid inhibitors, while potent, suffer from poor pharmacokinetic profiles.[2] Protecting the polar boronic acid group can increase lipophilicity, thereby improving membrane permeability and oral absorption. A preeminent example is ixazomib , the first oral proteasome inhibitor. It is administered as a stable citrate ester prodrug (ixazomib citrate ), which rapidly hydrolyzes under physiological conditions to release the active drug, ixazomib.[3][4][5] This prodrug strategy was crucial for achieving oral bioavailability.[3]

-

Enabling Targeted Drug Delivery: Boronic acid protecting groups can be designed to be cleaved under specific physiological conditions unique to a target tissue, such as a tumor microenvironment. Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), particularly hydrogen peroxide (H₂O₂).[6] Arylboronic esters can be engineered to be stable in general circulation but undergo oxidative cleavage of the carbon-boron bond in the presence of high ROS concentrations, releasing the active cytotoxic agent specifically at the tumor site.[6][7][8][9] This minimizes systemic toxicity and enhances the therapeutic index.

-

Reducing Off-Target Toxicity: The high electrophilicity of an unprotected boronic acid can lead to non-specific reactions with various biological nucleophiles, causing off-target effects.[10] By masking the boronic acid until it reaches its intended target, its reactivity is controlled, improving selectivity and overall safety.

Key Drug Spotlights: Boronic Acids in the Clinic

Several FDA-approved drugs highlight the successful application of boronic acid chemistry.

-

Bortezomib (Velcade®): The first-in-class proteasome inhibitor, bortezomib is a dipeptide boronic acid that reversibly inhibits the 26S proteasome.[11][12] Its boronic acid moiety is the active "warhead," forming a stable, reversible tetrahedral intermediate with a critical threonine residue in the proteasome's active site.[11][13]

-

Ixazomib (Ninlaro®): A second-generation oral proteasome inhibitor, ixazomib is administered as the prodrug ixazomib citrate.[3][14] This strategy overcomes the poor oral bioavailability of the active boronic acid form. The citrate ester is rapidly hydrolyzed in vivo to release the active inhibitor.[3][5]

-

Vaborbactam (Vabomere®): A cyclic boronic acid-based β-lactamase inhibitor. It is used in combination with the carbapenem antibiotic meropenem to combat resistant bacteria. Vaborbactam potently inhibits serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC), by forming a reversible covalent adduct with the active site serine.[15][16][17]

Quantitative Data Summary

The following tables summarize key quantitative parameters for clinically relevant boronic acid drugs, illustrating the impact of the protecting group strategy and the potency of the active forms.

Table 1: Pharmacokinetic and Potency Data for Ixazomib

(Data demonstrates the successful conversion of a prodrug to a potent active form)

| Parameter | Ixazomib Citrate (Prodrug) | Ixazomib (Active Form) | Reference(s) |

| Administration | Oral | Formed in vivo | [3][4] |

| Hydrolysis | Rapidly hydrolyzes under physiological conditions | - | [3][5] |

| Oral Bioavailability | - | 58% | [3][18] |

| Tmax (Time to Peak Plasma Conc.) | - | ~1 hour | [4] |

| IC₅₀ (β5 proteasome subunit) | Inactive | 3.4 nM | [4] |

| Proteasome Dissociation t₁/₂ | - | ~20 minutes (shorter than bortezomib) | [4] |

Table 2: Comparative Pharmacokinetics of IV-Administered Ixazomib vs. Bortezomib

(Data highlights improved pharmacokinetic properties of the ixazomib chemical scaffold)

| Parameter | Ixazomib (Active Form) | Bortezomib | Reference(s) |

| Cmax (Maximal Plasma Conc.) | 17,000 ng/mL | 321 ng/mL | [14] |

| AUC₀₋₂₄ ₕ (Plasma Exposure) | 8,090 h·ng/mL | 485 h·ng/mL | [14] |

Table 3: Kinetic Parameters of Vaborbactam Inhibition of KPC-2 β-Lactamase

(Data shows the potent and durable reversible covalent inhibition)

| Parameter | Value | Unit | Reference(s) |

| Ki (Inhibition Constant) | 0.056 ± 0.015 | µM | [15] |

| k₂/K (Inactivation Constant) | (5.5 ± 0.5) x 10³ | M⁻¹s⁻¹ | [15] |

| k_off_ (Dissociation Rate Constant) | 0.000043 ± 0.000006 | s⁻¹ | [15] |

| Residence Time (1/k_off_) | 394 ± 50 | minutes | [15] |

Visualization of Key Pathways and Workflows

Diagram 1: Bortezomib's Mechanism of Action

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB survival signaling.

Diagram 2: ROS-Activated Boronic Acid Prodrug Strategy

Caption: Workflow of a ROS-responsive boronic acid prodrug, from systemic circulation to targeted activation.

Diagram 3: Mechanism of Reversible Covalent Inhibition

Caption: Boronic acid forms a reversible tetrahedral adduct with an active site Ser/Thr nucleophile.

Key Experimental Protocols

Protocol 1: In Vitro Proteasome Inhibition Assay (Fluorogenic)

This protocol is a representative method for assessing the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome in cell lysates, adapted from methodologies used to characterize bortezomib and other inhibitors.[19][20][21]

A. Materials:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM Sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT.

-

Lysis Buffer: Assay buffer.

-

Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin), 10 mM stock in DMSO.

-

Test Inhibitor (e.g., Bortezomib): 10 mM stock in DMSO, serially diluted to desired concentrations.

-

Positive Control: Bortezomib or MG132.

-

Negative Control: DMSO.

-

Protein Quantification Kit: BCA or Bradford assay kit.

-

96-well black, flat-bottom microplates.

-

Microplate fluorometer (Excitation: 380 nm, Emission: 460 nm).

B. Procedure:

-

Cell Lysate Preparation:

-

Culture cancer cells (e.g., RPMI-8226 multiple myeloma cells) to ~80% confluency.

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by passing the suspension through a 29-gauge needle 10-15 times on ice.

-

Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA or Bradford assay.

-

Adjust the lysate concentration to 1 mg/mL with Lysis Buffer and store at -80°C in aliquots.

-

-

Assay Setup:

-

Thaw the cell lysate on ice.

-

In a 96-well black plate, add 2 µg of total protein (e.g., 2 µL of 1 mg/mL lysate) to each well.

-

Add 1 µL of serially diluted test inhibitor or control (DMSO) to the respective wells.

-

Add Assay Buffer to bring the total volume in each well to 90 µL.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the proteasome.

-

-

Kinetic Measurement:

-

Prepare a working solution of the Suc-LLVY-AMC substrate by diluting the 10 mM stock to 1 mM in Assay Buffer.

-

To initiate the reaction, add 10 µL of the 1 mM substrate solution to each well (final concentration: 100 µM).

-

Immediately place the plate in a pre-warmed (37°C) microplate fluorometer.

-

Measure the fluorescence (Ex: 380 nm, Em: 460 nm) every 2 minutes for 60 minutes.

-

-

Data Analysis:

-

For each concentration, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot).

-

Subtract the background rate from wells containing a high concentration of bortezomib (e.g., 40 µM) to correct for non-specific protease activity.[19]

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Deprotection of Boronate Esters

A. Deprotection of an N-Methyliminodiacetic Acid (MIDA) Boronate Ester This protocol is based on the mild basic hydrolysis conditions developed for MIDA boronates.[22][23]

-

Materials: MIDA-protected compound, Tetrahydrofuran (THF), 1 M aqueous Sodium Hydroxide (NaOH), Diethyl ether, Saturated aqueous Ammonium Chloride (NH₄Cl), Anhydrous Magnesium Sulfate (MgSO₄).

-

Procedure:

-

Dissolve the MIDA boronate ester (1.0 equiv) in THF in a round-bottom flask.

-

Add 1 M aqueous NaOH (2.0-3.0 equiv).

-

Stir the reaction mixture vigorously at room temperature for 10-30 minutes. Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, acidify the mixture to pH ~7-8 with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free boronic acid.

-

B. Deprotection of a Pinacol Boronate Ester This two-step protocol is effective for deprotecting stable alkylpinacolyl boronate esters.[24]

-

Materials: Pinacol-protected compound, Diethanolamine, Tetrahydrofuran (THF), Pentane, 2 N aqueous Hydrochloric Acid (HCl), Diethyl ether, Anhydrous Sodium Sulfate (Na₂SO₄).

-

Procedure (Step 1: Transesterification):

-

Dissolve the pinacol boronate ester (1.0 equiv) in THF.

-

Add diethanolamine (1.2 equiv) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Add pentane to precipitate the resulting diethanolamine (DEA) boronate ester.

-

Collect the solid precipitate by vacuum filtration and wash with pentane.

-

-

Procedure (Step 2: Hydrolysis):

-

Dissolve the collected DEA boronate ester in diethyl ether.

-

Add 2 N aqueous HCl and stir the biphasic mixture vigorously for 1 hour at room temperature.

-

Separate the organic layer. Extract the aqueous layer with additional diethyl ether (2 x volume).

-

Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the deprotected boronic acid.

-

Conclusion and Future Perspectives

The use of protecting groups is a cornerstone of modern drug design, and in the realm of boron-containing therapeutics, it is an indispensable strategy. By transiently masking the boronic acid moiety, researchers can transform potent but pharmaceutically challenging molecules into stable, bioavailable, and targeted drugs. The clinical success of ixazomib is a direct testament to the power of this prodrug approach. Looking forward, the field is advancing with the design of novel, environment-sensitive protecting groups that respond to more specific biological triggers, such as particular enzymes or hypoxia.[25] The continued innovation in boronic acid chemistry promises to expand the therapeutic utility of this unique functional group, paving the way for a new generation of highly selective and effective medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. tga.gov.au [tga.gov.au]

- 6. ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prodrug strategies for targeted therapy triggered by reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spotlight on ixazomib: potential in the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Activity of Vaborbactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

Unveiling the Anti-Angiogenic Potential of Bortezomib-pinanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the anti-angiogenic properties of Bortezomib. Bortezomib-pinanediol is a prodrug that is converted to its active form, Bortezomib, a potent and reversible proteasome inhibitor. The following data and methodologies are based on studies conducted with Bortezomib.

Executive Summary

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting angiogenesis is a key strategy in cancer therapy. Bortezomib, a proteasome inhibitor, has demonstrated significant anti-angiogenic properties through both direct and indirect mechanisms on endothelial cells. This guide provides an in-depth overview of the anti-angiogenic effects of Bortezomib, including quantitative data from key experiments, detailed experimental protocols, and a visualization of the implicated signaling pathways.

Quantitative Data on Anti-Angiogenic Effects

The anti-angiogenic activity of Bortezomib has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

| Parameter | Cell Line | Value | Reference |

| IC50 (Growth Inhibition) | Human Umbilical Vein Endothelial Cells (HUVECs) | 2 nM | [1][2] |

| Inhibition of Proliferation | Myeloma Patient-Derived Endothelial Cells (MMECs) & HUVECs | Dose-dependent | [3][4] |

| Inhibition of Tube Formation | HUVECs | Dose-dependent | |

| Inhibition of Migration | HUVECs | Dose-dependent |

Table 1: In Vitro Anti-Angiogenic Activity of Bortezomib

| Model | Effect | Reference |

| Chick Embryo Chorioallantoic Membrane (CAM) Assay | Dose-dependent inhibition of angiogenesis | [3][4] |

| Murine Xenograft Model (Multiple Myeloma) | Decrease in tumor angiogenesis | [5] |

Table 2: In Vivo Anti-Angiogenic Activity of Bortezomib

Core Anti-Angiogenic Mechanisms

Bortezomib exerts its anti-angiogenic effects through a multi-faceted approach, impacting endothelial cells both directly and indirectly.

-

Direct Effects on Endothelial Cells:

-

Inhibition of Proliferation: Bortezomib potently inhibits the growth of endothelial cells, such as HUVECs, with a low nanomolar IC50 value.[1][2]

-

Induction of Apoptosis: By inhibiting the proteasome, Bortezomib leads to the accumulation of pro-apoptotic proteins, inducing programmed cell death in endothelial cells.

-

Cell Cycle Arrest: Bortezomib has been shown to suppress the G2/M transition in HUVECs.[1][2]

-

Inhibition of Migration and Tube Formation: Bortezomib impairs the ability of endothelial cells to migrate and form capillary-like structures, essential steps in angiogenesis.[6]

-

-

Indirect Effects via the Tumor Microenvironment:

-

Downregulation of Pro-Angiogenic Factors: Bortezomib treatment of myeloma cells leads to a reduction in the secretion of key angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6).[3][4] This creates a less favorable environment for new blood vessel growth.

-

Inhibition of NF-κB Signaling: The proteasome is crucial for the activation of the NF-κB pathway, a key regulator of pro-angiogenic gene expression. Bortezomib's inhibition of the proteasome blocks this pathway.

-

Key Signaling Pathways

The anti-angiogenic activity of Bortezomib involves the modulation of several critical signaling pathways within endothelial cells and the surrounding tumor microenvironment.

Caption: Bortezomib's inhibition of the proteasome leads to reduced angiogenesis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the anti-angiogenic properties of Bortezomib.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Bortezomib or a vehicle control.

-

Incubation: Cells are incubated for 48-72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vitro Tube Formation Assay (Matrigel Assay)

This assay assesses the ability of endothelial cells to form capillary-like structures.

-

Matrigel Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

-

Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells at a density of 2 x 10⁴ cells/well in the presence of various concentrations of Bortezomib or a vehicle control.

-

Incubation: Plates are incubated at 37°C for 6-18 hours.

-

Visualization and Quantification: The formation of tubular networks is observed and photographed using an inverted microscope. The degree of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.

Caption: A general workflow for investigating anti-angiogenic properties.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay provides a robust model for studying angiogenesis.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60% humidity.

-

Windowing: On day 3 of incubation, a small window is made in the shell to expose the CAM.

-

Treatment Application: On day 8, a sterile filter paper disc saturated with Bortezomib or a control solution is placed on the CAM.

-

Incubation and Observation: The eggs are returned to the incubator for 48-72 hours. The CAM is then examined for changes in blood vessel formation around the disc.

-

Quantification: The anti-angiogenic effect can be quantified by counting the number of blood vessels or measuring the vessel length in the treated area compared to the control.

Conclusion

The available evidence strongly supports the anti-angiogenic properties of Bortezomib, the active form of this compound. Through direct effects on endothelial cells, including the inhibition of proliferation and tube formation, and indirect effects on the tumor microenvironment by downregulating pro-angiogenic factors, Bortezomib presents a multifaceted approach to inhibiting tumor-associated neovascularization. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the anti-angiogenic potential of proteasome inhibitors. Further research into the specific pharmacokinetics and pharmacodynamics of this compound will be beneficial in fully elucidating its therapeutic potential.

References

- 1. Bortezomib potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bortezomib potentially inhibits cellular growth of vascular endothelial cells through suppression of G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bortezomib mediates antiangiogenesis in multiple myeloma via direct and indirect effects on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bortezomib inhibits the angiogenesis mediated by mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Discovery Research Involving Bortezomib-Pinanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core tenets of early-stage discovery research involving Bortezomib-pinanediol, a critical intermediate and prodrug of the potent proteasome inhibitor, Bortezomib. This document outlines the synthesis, mechanism of action, and preclinical evaluation methodologies pertinent to the investigation of this compound and its active form.

Introduction: Bortezomib and the Role of the Pinanediol Ester

Bortezomib is a first-in-class proteasome inhibitor that has become a cornerstone in the treatment of multiple myeloma and mantle cell lymphoma.[1] It is a dipeptide boronic acid derivative that reversibly inhibits the 26S proteasome, a key cellular complex responsible for degrading ubiquitinated proteins.[2][3] This inhibition disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[2]

This compound serves as a stable, crystalline intermediate in the synthesis of Bortezomib.[4][5] The pinanediol group acts as a chiral auxiliary and a protecting group for the boronic acid moiety.[3][4] This ester form is also considered a prodrug, designed to enhance stability and potentially improve pharmacokinetic properties by masking the polar boronic acid group.[3] Upon administration or under specific chemical conditions, the pinanediol ester is hydrolyzed to release the active Bortezomib.[3]

Mechanism of Action: Targeting the Ubiquitin-Proteasome Pathway

The primary mechanism of action of Bortezomib involves the potent and selective inhibition of the 26S proteasome.[6] This large protein complex is central to the ubiquitin-proteasome pathway (UPP), which is responsible for the degradation of a vast array of intracellular proteins that regulate cell cycle progression, survival, and apoptosis.[7]

Inhibition of the 26S Proteasome